

Dodecafluoropentane Emulsion (DDFPe): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Dodecafluoropentane

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the discovery, development, and experimental validation of **Dodecafluoropentane** emulsion (DDFPe). It is intended for an audience with a scientific background, including researchers and professionals involved in drug development. This guide details the evolution of DDFPe from an ultrasound contrast agent to a promising oxygen therapeutic, summarizing key experimental data, outlining methodologies, and illustrating underlying mechanisms.

Executive Summary

Dodecafluoropentane emulsion (DDFPe) is a novel oxygen therapeutic currently under clinical investigation for a range of hypoxic conditions, including ischemic stroke, glioblastoma multiforme (GBM), and Acute Respiratory Distress Syndrome (ARDS).[1][2] Initially developed as an ultrasound contrast agent under the name EchoGen, its unique physicochemical properties—most notably its low boiling point and high capacity for dissolving respiratory gases—led to its repurposing.[3][4] DDFPe is a nanoemulsion composed of **dodecafluoropentane** (DDFP) stabilized by a PEG-Telomer-B surfactant.[5] Its mechanism of action centers on its ability to enhance the oxygen-carrying capacity of blood, delivering oxygen to tissues deprived

of adequate supply.[1][6][7][8] This guide chronicles the pivotal stages of DDFPe's development, presenting the scientific data that underscore its therapeutic potential.

From Imaging to Therapy: A History of DDFPe Development

The journey of DDFPe began with its formulation as an ultrasound contrast agent.[3][4] However, its development for this indication was halted for economic reasons.[9] Recognizing the superior oxygen-carrying capacity of DDFP compared to earlier, higher-boiling-point perfluorocarbons (PFCs), NuvOx Pharma repurposed the emulsion as an oxygen therapeutic.[3][4]

Early research into PFC emulsions for medical applications dates back to the 1980s with first-generation products like Fluosol-DA.[10][11] These early formulations were hampered by issues of instability, the need for high doses, and significant side effects.[11][12] DDFPe represents a significant advancement, demonstrating efficacy at doses 200 to 1000 times lower than its predecessors.[1][6][7][8][13] This is largely attributed to the low boiling point (29°C) of DDFP, which allows it to exist in a state of phase-shift equilibrium between a nanodroplet and a microbubble at physiological temperatures, a state highly conducive to gas exchange.[1][5]

Physicochemical Properties and Formulation

DDFPe is a 2% w/v emulsion of **dodecafluoropentane**. [10] The formulation includes 0.3% w/vol PEG-Telomer-B as a surfactant and is stabilized with sucrose and sodium phosphate at a pH of 7.[5] The emulsion consists of nanodroplets with a mean particle size of approximately 250 nm.[3][10]

Stability

The physical stability of the DDFPe nanoemulsion is a critical attribute. Dynamic light scattering has been used to assess particle size stability over time at different storage temperatures. The emulsion maintains a more consistent particle size when stored at 4°C compared to 25°C, with a shelf-life of at least two years under refrigeration.[5]

Table 1: Particle Size Stability of a DDFPe Clinical Lot[5]

Timepoint	Mean Particle Size at 4°C (nm)	Mean Particle Size at 25°C (nm)
Initial	250	250
3 months	255	265
6 months	260	280
12 months	270	310
24 months	285	350

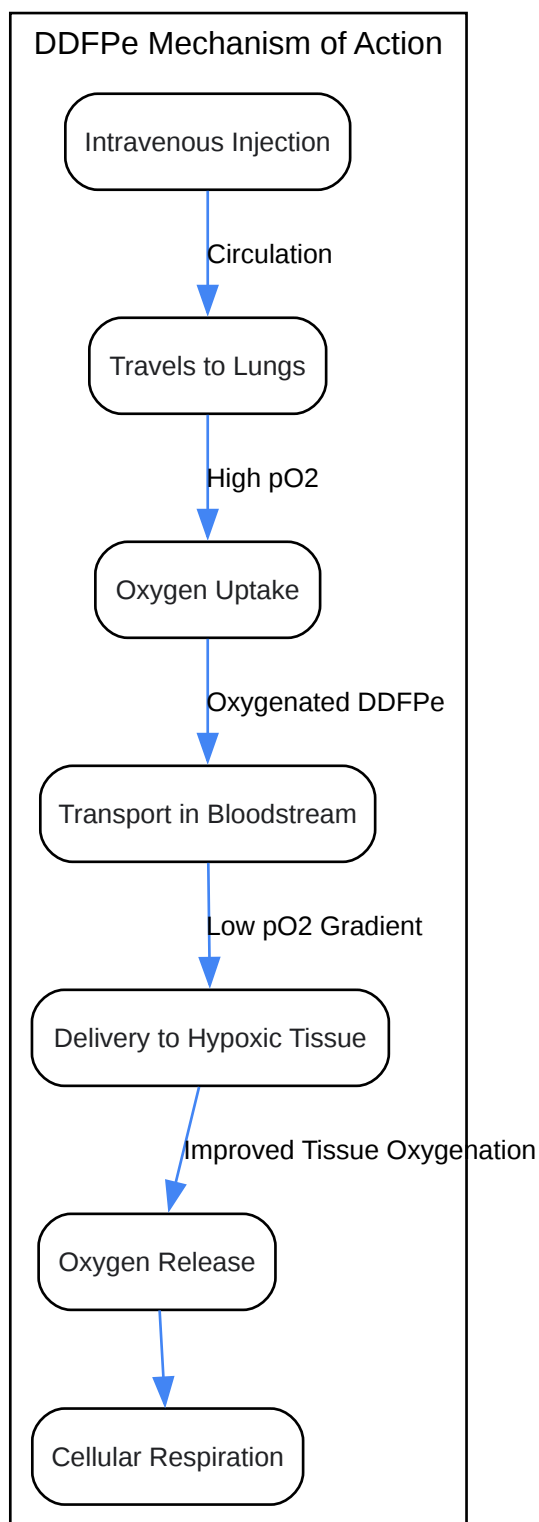
Mechanism of Action: Enhanced Oxygen Delivery

The primary mechanism of action of DDFPe is the physical dissolution and transport of oxygen. [1][6][7][8] Unlike hemoglobin-based oxygen carriers, DDFPe does not chemically bind oxygen. Instead, it leverages the high solubility of gases in fluorocarbons.

Key Mechanistic Features:

- **High Oxygen Solubility:** Fluorocarbons have a remarkable capacity to dissolve respiratory gases. [1][6][7][8]
- **Low Boiling Point and Phase Change:** DDFP's boiling point of 29°C is near physiological temperature. [1][5][6][7][8] This property allows the DDFP nanodroplets to expand slightly in the warmer environment of the bloodstream, which facilitates the dissolution and subsequent release of oxygen in hypoxic tissues. [10] At 37°C, DDFPe absorbs seven times more oxygen than PFC emulsions with higher boiling points like perfluorodecalin (PFDe) and perfluorooctylbromide (PFOBe). [1][9]
- **Small Particle Size:** The nano-scale size of the DDFPe droplets may allow them to penetrate areas of the microcirculation that are inaccessible to red blood cells, particularly in the context of vascular occlusion. [9][10]

The process begins with intravenous injection of DDFPe. The emulsion travels to the lungs, where the high partial pressure of oxygen facilitates its dissolution into the DDFP nanodroplets. As the oxygen-rich emulsion circulates to hypoxic tissues, the lower partial pressure of oxygen drives the release of the dissolved gas, thereby increasing tissue oxygenation.



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DDFPe's pathway for oxygen delivery.

Preclinical and Clinical Development

DDFPe has undergone extensive preclinical testing in various animal models and has progressed to clinical trials in humans for several indications.

Preclinical Studies

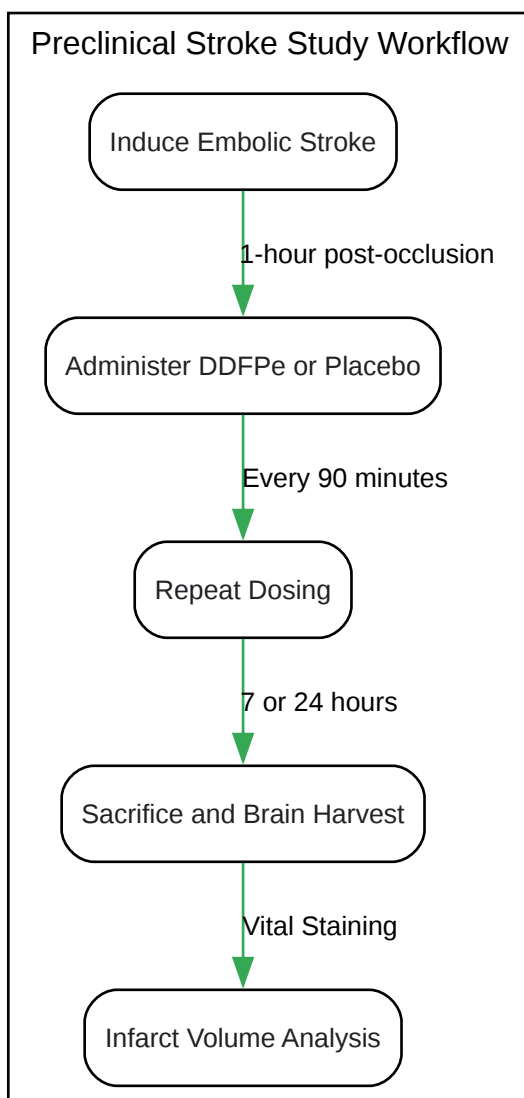
Preclinical studies in rabbit and rat models of middle cerebral artery occlusion (MCAO) have demonstrated the neuroprotective effects of DDFPe.

Table 2: Summary of Preclinical Stroke Study Results

Animal Model	Dosing Regimen	Key Findings	Reference
Rabbit	0.1, 0.3, or 0.6 ml/kg IV every 90 mins	Significant reduction in infarct volume at 7 and 24 hours post-embolization.	[9]
Rat (SD & SHR)	0.6 ml/kg IV (1 or 4 doses)	Significant decrease in percent stroke volume and improvement in neurological assessment scores.	[14]

Experimental Protocol: Rabbit Embolic Stroke Model[9]

- Animal Model: New Zealand White rabbits.
- Induction of Stroke: Cerebral angiography is performed, and embolic spheres (700-900 μ m diameter) are introduced to occlude the middle and/or anterior cerebral arteries.
- Treatment: DDFPe (2% w/v emulsion) is administered intravenously starting at 60 minutes post-embolization and repeated every 90 minutes.
- Outcome Measures: Infarct volume is determined as a percentage of total brain volume using vital stains on brain sections at 7 or 24 hours post-embolization.



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Workflow for preclinical DDFPe stroke studies.

In preclinical tumor models, intravenous administration of DDFPe has been shown to increase tumor oxygen levels, leading to an improved response to radiation therapy.[3]

Clinical Trials

DDFPe has been evaluated in Phase Ib/II clinical trials for glioblastoma and acute ischemic stroke.

A Phase Ib/II trial investigated the safety and efficacy of DDFPe as a radiosensitizer in patients with GBM.[3][15][16][17][18]

Table 3: Phase Ib/II Glioblastoma Trial Results[16][17]

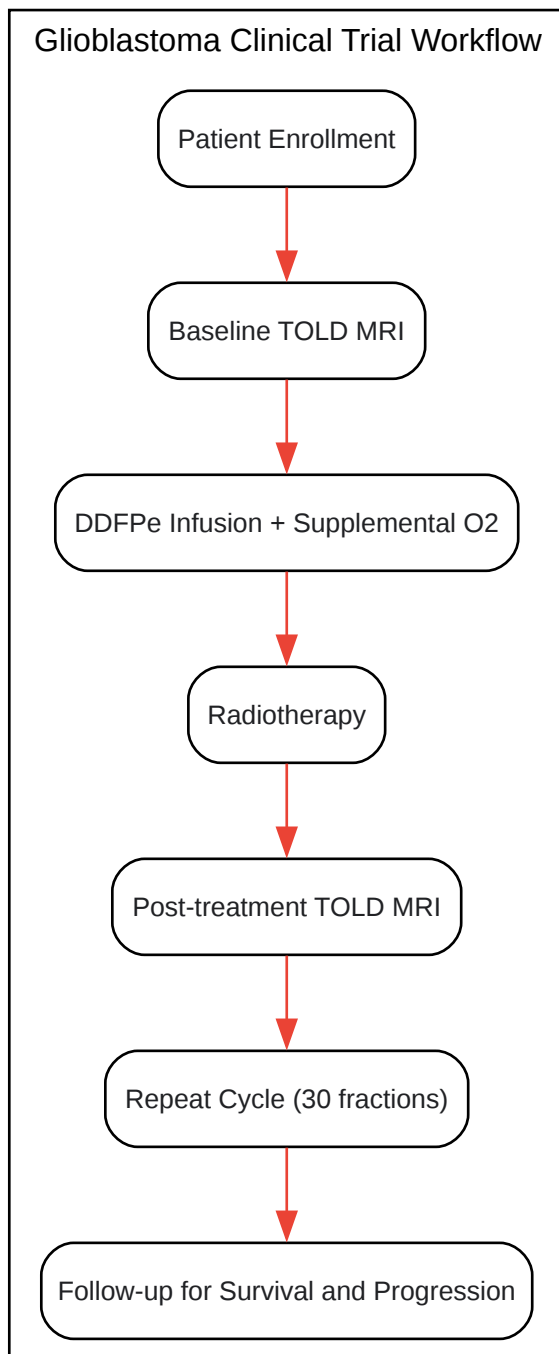
Outcome Measure	DDFPe + Standard of Care	Historical Control
Median Overall Survival	19.4 months	14.6 months
Median Time to Progression	18.0 months	6.9 months

Experimental Protocol: Phase Ib/II Glioblastoma Trial[16][17]

- Patient Population: 11 adult patients with glioblastoma multiforme.
- Treatment Regimen:
 - DDFPe (2% w/v) administered via IV infusion at doses of 0.05, 0.1, or 0.17 mL/kg within 5-30 minutes prior to each 2 Gy fraction of radiotherapy (30 fractions over 6 weeks).
 - Patients breathed supplemental oxygen during DDFPe administration.
 - Standard concurrent and adjuvant temozolomide (TMZ) was also administered.
- Efficacy Assessment:
 - Tumor oxygenation was evaluated using oxygen-sensitive (TOLD) MRI before and after DDFPe administration.
 - Serial MRI scans were performed to monitor tumor progression.
 - Patients were followed for overall survival.

TOLD MRI for Tumor Oxygenation: Tissue Oxygenation Level Dependent (TOLD) MRI is a technique that measures changes in the longitudinal relaxation time (T1) of water protons in tissues in response to breathing hyperoxic gas.[4][18][19] An increase in dissolved oxygen in the tissue shortens T1. In the DDFPe GBM trial, a significant decrease in tumor T1 was

observed after DDFPe administration, consistent with an increase in tumor oxygenation.^[16]
^[18]



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Workflow of the Phase Ib/II DDFPe trial in GBM.

A Phase Ib/II randomized, controlled, dose-escalation trial evaluated the safety and preliminary efficacy of DDFPe in patients with acute ischemic stroke.^[20] The study found DDFPe to be safe at all tested doses, and there were suggestions of clinical improvement in NIHSS and mRS scores, although the small sample size limited definitive conclusions.^[20]

In Vitro Experimental Methodologies

Oxygen Offloading Capacity

An in vitro model was developed to quantify the oxygen offloading capabilities of DDFPe in a hypoxic environment.^{[1][6][7][9]}

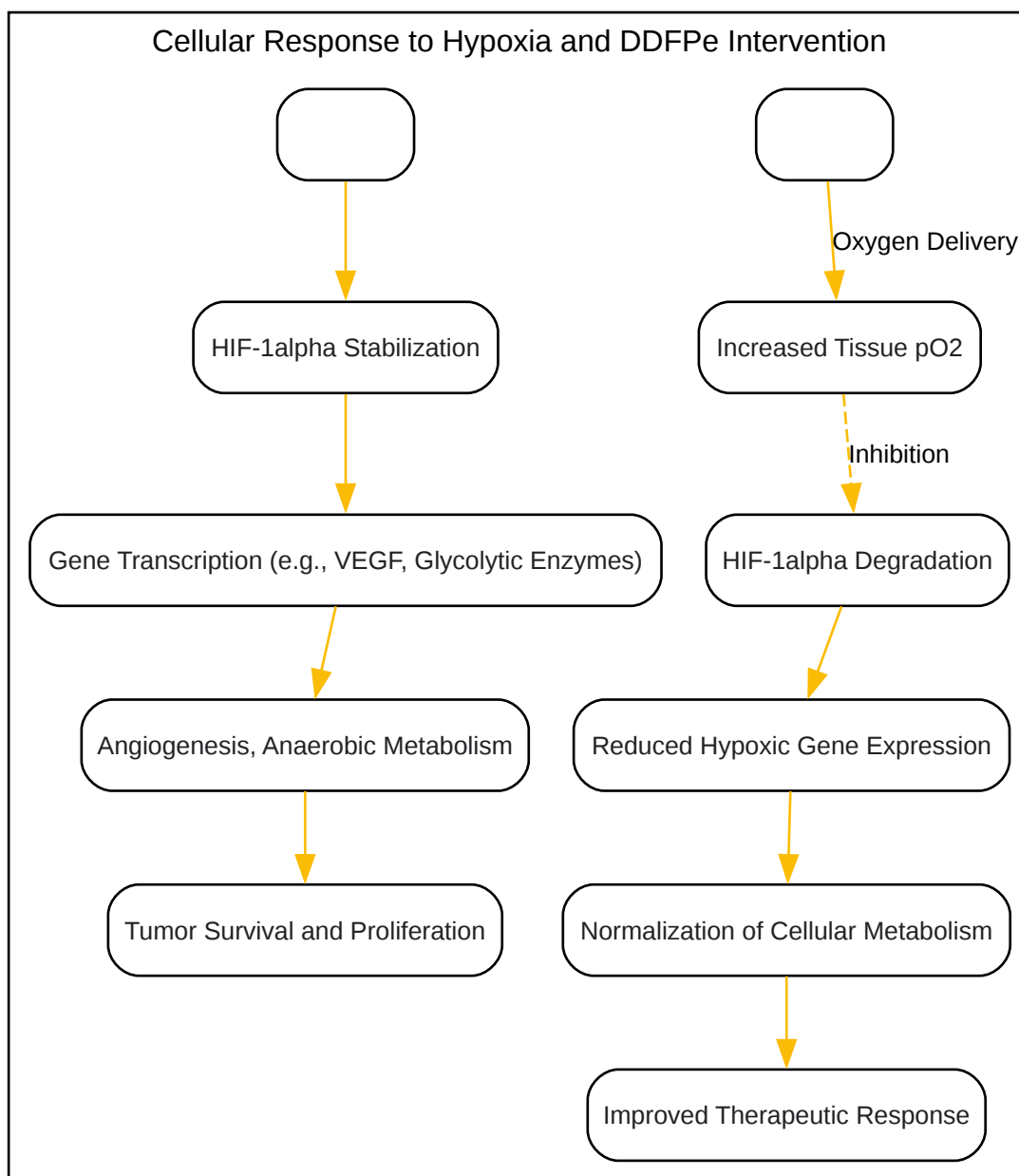
Experimental Protocol: In Vitro Oxygen Offloading^{[6][9]}

- **Apparatus:** A closed-loop circuit is used to simulate blood circulation. A fluid reservoir acts as the "lungs" where the DDFPe-containing solution is oxygenated. A gas exchange vessel serves as the "hypoxic tissue" where oxygen offloading is measured.
- **Procedure:**
 - The saline in the gas exchange vessel is deoxygenated by sparging with an inert gas (e.g., nitrogen or helium).
 - An oxygenated DDFPe solution is circulated through Silastic™ tubing (permeable to gases) within the hypoxic gas exchange vessel.
 - The increase in dissolved oxygen in the gas exchange vessel is measured over time using an oxygen probe.
- **Key Findings:** These experiments have demonstrated that DDFPe effectively offloads oxygen in a hypoxic environment and that this offloading is influenced by the partial pressure gradients of the surrounding gases.^{[1][6][7][9]}

Downstream Cellular Effects of Hypoxia Alleviation

While DDFPe's primary action is the physical delivery of oxygen, the downstream consequences of mitigating hypoxia are profound at the cellular level. Hypoxia triggers a cascade of detrimental cellular events, including a switch to anaerobic metabolism, the

generation of reactive oxygen species (ROS), and the activation of hypoxia-inducible factor 1 (HIF-1).[21][22] By restoring oxygen levels, DDFPe can theoretically interrupt these pathways, preventing further cell damage and promoting cell survival.



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Hypothesized cellular impact of DDFPe.

Future Directions

DDFPe is currently in ongoing clinical trials, including a Phase IIb trial in glioblastoma and a Phase II trial in stroke.[2][8] The promising results from early-phase studies warrant further investigation in larger, well-controlled trials to definitively establish its efficacy and safety. The unique mechanism of action of DDFPe positions it as a platform technology with potential applications in a wide array of conditions characterized by tissue hypoxia.

Conclusion

The development of **Dodecafluoropentane** emulsion represents a significant evolution in the field of oxygen therapeutics. By leveraging the unique properties of a low-boiling-point perfluorocarbon, DDFPe offers a potentially safe and effective means of augmenting tissue oxygenation at doses far lower than its predecessors. The data accumulated from in vitro, preclinical, and early-phase clinical studies provide a strong rationale for its continued development as a novel treatment for life-threatening hypoxic conditions. This technical guide has summarized the key milestones and scientific underpinnings of DDFPe's journey from an imaging agent to a promising therapeutic.

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